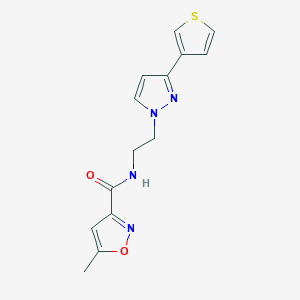
5-metil-N-(2-(3-(tiofen-3-il)-1H-pirazol-1-il)etil)isoxazol-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H14N4O2S and its molecular weight is 302.35. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Investigación: Los científicos han sintetizado derivados de fenil-isoxazol-carboxamida, incluyendo este compuesto, para evaluar su potencial anticancerígeno . Notablemente, el compuesto 2e demostró una actividad prometedora contra las células de melanoma (B16F1), con una IC50 de 0.079 µM. Las formulaciones de nanoemulgel mejoraron aún más su potencia, reduciendo la IC50 a 0.039 µM.
Propiedades Anticancerígenas
En resumen, las aplicaciones diversas de este compuesto abarcan la investigación anticancerígena, la administración de fármacos, la terapia antifibrótica, la biología química, el diseño de fármacos y la nanomedicina. Su estructura única y sus propiedades prometedoras lo convierten en un candidato emocionante para futuras investigaciones y desarrollos . 🌟
Actividad Biológica
5-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer activity, anti-inflammatory effects, and other notable biological activities.
Chemical Structure
The compound can be represented by the following chemical structure:
Anticancer Activity
Several studies have investigated the anticancer potential of isoxazole derivatives, including the compound . Research indicates that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of various isoxazole derivatives on human cancer cell lines, including breast (MCF7), colon (HCT116), and liver (Huh7) cancer cells. The results showed that certain derivatives had IC50 values ranging from 0.7 to 35.2 µM, indicating potent activity against these cancer types .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | Huh7 | 4.7 |
| 5r | MCF7 | 17.9 |
| 5t | HCT116 | >40 |
Anti-inflammatory Activity
Isoxazole derivatives have also been reported to possess anti-inflammatory properties. A review highlighted that certain compounds exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, with edema inhibition percentages significantly higher than the reference drug .
Table: Inhibition Percentages
| Compound | Edema Inhibition (%) |
|---|---|
| 150a | 62 |
| 150b | 71 |
| 150c | 65 |
The biological activities of isoxazole derivatives are often attributed to their ability to interact with specific molecular targets within cells. For instance, molecular docking studies suggest that these compounds can form strong hydrophobic interactions with amino acid residues in target proteins, potentially leading to enhanced efficacy in inhibiting tumor growth or inflammatory responses .
Propiedades
IUPAC Name |
5-methyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-10-8-13(17-20-10)14(19)15-4-6-18-5-2-12(16-18)11-3-7-21-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHRJHHWIKJDLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














